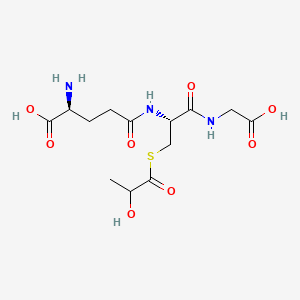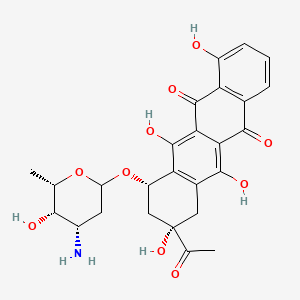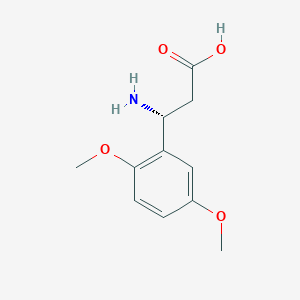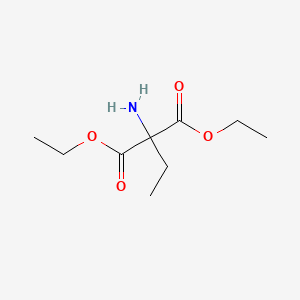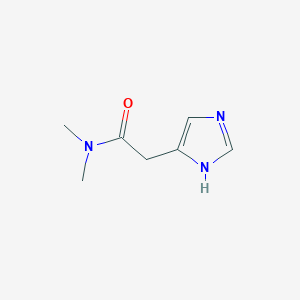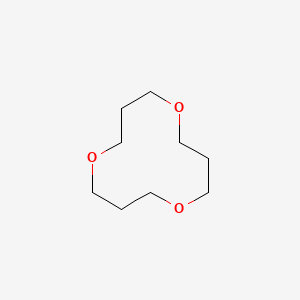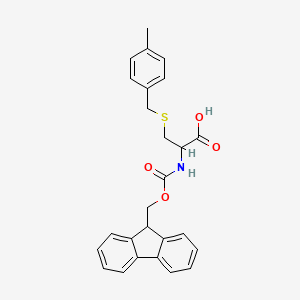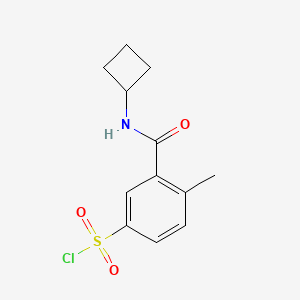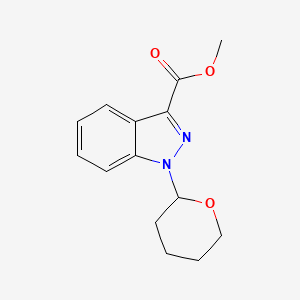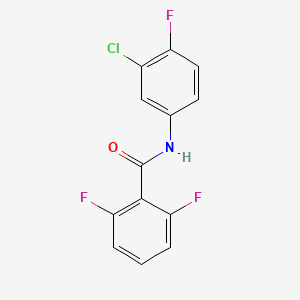
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl rings, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
科学研究应用
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In cancer cells, the compound can induce apoptosis by activating intrinsic apoptotic pathways, which involve the activation of caspases and the generation of reactive oxygen species .
相似化合物的比较
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential in treating neurological disorders.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has shown antibacterial activity and is used in the development of new antimicrobial agents.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents on the phenyl rings makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
属性
分子式 |
C13H7ClF3NO |
|---|---|
分子量 |
285.65 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-6-7(4-5-9(8)15)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19) |
InChI 键 |
WWCNGAMKAVVLOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

